REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][C:10]([C:14](=[O:15])[OH:16])([NH:17][C:18]([O:19][CH2:20][CH:21]2[c:22]3[cH:23][cH:24][cH:25][cH:26][c:27]3-[c:28]3[c:29]2[cH:30][cH:31][cH:32][cH:33]3)=[O:34])[CH2:11][CH2:12][CH2:13]1.[C:39]([O:40][CH3:41])([CH3:42])([CH3:43])[CH3:44].[CH2:45]1[CH2:46][CH2:47][NH:48][CH2:49][CH2:50]1.[CH3:51][N:52]([CH3:53])[CH:54]=[O:55].[CH:35]([OH:36])([CH3:37])[CH3:38]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][C:10]([C:14](=[O:15])[OH:16])([NH2:17])[CH2:11][CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCCC(NC(=O)OCC2c3ccccc3-c3ccccc32)(C(=O)O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCCC(N)(C(=O)O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |